molecular formula C13H9N B084325 3-Phenylethynyl-pyridine CAS No. 13238-38-5

3-Phenylethynyl-pyridine

Cat. No.: B084325
CAS No.: 13238-38-5
M. Wt: 179.22 g/mol
InChI Key: ZLYFXWKSLUXFMU-UHFFFAOYSA-N
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Description

Its structure combines the aromatic pyridine core with an ethynyl-linked phenyl group, which introduces unique electronic and steric properties. NMR data () confirms its structure: $ ^1H $ NMR (300 MHz, CDCl$ _3 $) shows aromatic proton resonances at δ 8.47–8.45 (m, 1H) and 7.90–7.26 (m, 11H), while $ ^{13}C $ NMR highlights sp-hybridized carbons at δ 94.3 and 87.5 ppm, characteristic of the ethynyl bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylethynyl)pyridine typically involves the coupling of a phenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under mild conditions, making it a convenient method for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for 3-(Phenylethynyl)pyridine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylethynyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.

    Substitution: The phenylethynyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce phenylethenyl or phenylethyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

3-Phenylethynyl-pyridine exhibits notable chemical reactivity due to its functional groups. The compound is capable of participating in various reactions, including:

  • Electrophilic Aromatic Substitution : This allows for the introduction of different substituents onto the aromatic ring, which can be leveraged in drug design and synthesis.
  • Formation of Fluorinated Compounds : this compound can react with diazonium salts to form unstable copper complexes that can introduce fluorine atoms into drug molecules. This is particularly useful in enhancing the potency and metabolic stability of pharmaceuticals.

Medicinal Chemistry Applications

The compound has garnered interest for its biological activities, particularly as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). Key findings include:

  • Neuroprotective Effects : Derivatives of this compound have shown promise in treating neurological disorders. For instance, studies indicate that modifications to the phenylethynyl group can significantly influence interactions with biological targets, which is crucial for developing new therapeutic agents .
  • Antiproliferative Properties : Research has demonstrated that this compound exhibits antiproliferative effects against cancer cell lines, suggesting its potential role in cancer therapy .

Synthesis and Derivatives

Various synthesis methods have been developed for this compound, allowing it to serve as a building block for more complex organic molecules. The compound's derivatives have been synthesized to explore their biological activities further:

Derivative Biological Activity Reference
2-Methyl-6-(phenylethynyl)-pyridinemGluR5 antagonist; potential treatment for Fragile X syndrome
Fluorinated derivativesEnhanced drug potency and selectivity

Material Science Applications

In addition to its medicinal uses, this compound is also being explored in materials science:

  • Advanced Materials Development : The compound is utilized in creating polymers and electronic devices due to its unique electronic properties derived from the phenylethynyl group. This application highlights its versatility beyond traditional organic chemistry .

Case Studies and Research Findings

  • Neuropharmacology : In studies involving animal models, 2-Methyl-6-(phenylethynyl)-pyridine was shown to reverse behavioral deficits associated with Fragile X syndrome by acting on mGluR5 receptors. This underscores the compound's therapeutic potential in neurodevelopmental disorders .
  • Cancer Research : Investigations into the antiproliferative effects of this compound derivatives revealed significant activity against various cancer cell lines, indicating a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-(Phenylethynyl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Substituent(s) Key Structural Features Reference
3-Phenylethynyl-pyridine 3-phenylethynyl Ethynyl spacer, extended conjugation
3-Phenylpyridine 3-phenyl Direct phenyl attachment, no spacer
Q12 () 2-chloro, 4-substituted Chloro and nitrile (-CN) groups
3-(Pyridin-3-yl)propionyl derivatives 3-propionyl-pyrrolidine Aliphatic chain, tertiary amine
CAS 144320-18-3 () 3-chlorophenyl, trifluoromethyl Electron-withdrawing groups (Cl, CF$ _3 $)

Key Observations :

  • Substituent Effects : The ethynyl group in this compound enhances electron-withdrawing properties compared to 3-phenylpyridine, which lacks a spacer. This difference may influence reactivity in metal-catalyzed reactions .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
This compound Not reported Not reported Not reported
Q12 () ~509 (calculated) 288–292 76
3-Phenylpyridine ~155 (calculated) Not reported Not reported
Derivatives () 466–545 268–287 67–81

Key Observations :

  • Melting Points : Chloro- and nitro-substituted pyridines () exhibit higher melting points (268–292°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to this compound, though its data is unavailable .
  • Synthetic Yields : Derivatives with chloro substituents () achieve moderate yields (67–81%), while Q12 () reaches 76%, suggesting substituent choice impacts synthetic efficiency .

Spectroscopic Data

Compound Name IR (cm$ ^{-1} $) $ ^1H $ NMR (δ, ppm) Reference
This compound Not reported 8.47–8.45 (m, 1H), 7.90–7.26 (m, 11H)
Q12 () 2201 (-CN), 1668 (C=O) Not explicitly reported
3-Phenylpyridine Not reported Aromatic protons similar to phenyl groups

Key Observations :

  • NMR Shifts: The ethynyl group in this compound causes distinct sp-hybridized carbon signals (δ 94.3, 87.5 ppm) absent in non-ethynyl analogs .
  • IR Features : Q12 () shows a nitrile stretch at 2201 cm$ ^{-1 $), absent in this compound, highlighting functional group differences .

Biological Activity

3-Phenylethynyl-pyridine is an organic compound classified as a pyridine derivative, characterized by the presence of a phenylethynyl group at the third position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of specific molecular targets, notably Src kinase and metabotropic glutamate receptor 5 (mGluR5). The inhibition of these targets can lead to significant cellular effects, including the suppression of tumor growth.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AntiproliferativeSrc kinaseInhibition of cancer cell proliferation
AntagonistmGluR5Modulation of neuronal signaling

This compound acts as an antagonist at the mGluR5 receptor. This interaction is crucial as mGluR5 is involved in various signaling pathways related to cell growth and survival. The compound's ability to inhibit Src kinase further enhances its potential as a therapeutic agent, particularly in oncology.

Biochemical Pathways

The inhibition of Src kinase affects multiple biochemical pathways, which are essential for cell signaling, gene expression, and cellular metabolism. This multifaceted impact underscores the compound's potential utility in cancer therapy.

Pharmacokinetics

Preliminary studies suggest that this compound possesses sufficient bioavailability to interact effectively with its molecular targets. This characteristic is vital for its potential application in therapeutic contexts.

Cancer Research

A study focusing on the antiproliferative effects of this compound revealed that it significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The compound's efficacy was attributed to its ability to inhibit critical signaling pathways involved in tumor growth.

Neuropharmacology

In neuropharmacological studies, this compound's role as an mGluR5 antagonist has been explored. It has been shown to modulate synaptic transmission and may have implications for treating neurological disorders characterized by dysregulated glutamate signaling.

Table 2: Summary of Research Findings

Study FocusFindingsImplications
Cancer Cell LinesReduced viability in MCF-7 and HCT116Potential anti-cancer agent
Neurological EffectsModulation of synaptic transmissionPotential treatment for neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Phenylethynyl-pyridine, and how can reaction efficiency be validated?

The synthesis of this compound typically involves cross-coupling reactions, such as the Sonogashira coupling, which connects pyridine derivatives with arylacetylenes. Key steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst.
  • Solvent optimization : Use polar aprotic solvents like DMF or THF under inert conditions.
  • Characterization : Validate purity via 1H^1H NMR and 13C^{13}C NMR. For example, 1H^1H NMR peaks for the ethynyl proton appear at δ 2.8–3.2 ppm, while aromatic protons in pyridine and phenyl groups resonate between δ 7.2–8.5 ppm .
  • Yield quantification : Compare isolated yields against theoretical values using HPLC or GC-MS.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm structural integrity and regioselectivity. For example, the ethynyl carbon in 13C^{13}C NMR typically appears at δ 85–95 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀N⁺, expected m/z = 180.0813).

Advanced Research Questions

Q. How can reaction mechanisms for ethynyl group introduction in pyridine derivatives be investigated?

Advanced mechanistic studies involve:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • Computational modeling : Density Functional Theory (DFT) to simulate transition states and electron density maps. Tools like Gaussian or ORCA can predict regioselectivity in cross-coupling reactions .
  • In-situ monitoring : Use Raman spectroscopy or X-ray crystallography to track intermediate formation.

Q. What strategies optimize the regioselectivity of this compound synthesis under copper-free conditions?

Copper-free Sonogashira protocols reduce side reactions:

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance palladium catalyst stability and selectivity.
  • Base selection : Employ mild bases like Cs₂CO₃ to minimize dehalogenation of pyridine precursors.
  • Temperature control : Reactions at 60–80°C balance speed and selectivity .

Q. How can computational tools aid in retrosynthetic planning for this compound derivatives?

AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible pathways. For example:

  • Retrosynthesis prediction : Input target structure to generate precursor candidates (e.g., 3-bromopyridine and phenylacetylene).
  • Yield estimation : Machine learning models predict optimal conditions based on historical data .

Q. How should researchers address contradictions in spectroscopic data for this compound analogs?

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-Phenylpyridine, δ 7.6–8.1 ppm for aromatic protons) .
  • Dynamic effects : Consider tautomerism or solvent-induced shifts in 1H^1H NMR spectra.
  • Collaborative analysis : Share raw data via platforms like Zenodo for peer verification .

Q. Safety and Best Practices

Q. What safety protocols are critical when handling this compound and its precursors?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethylated pyridines) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Emergency measures : For skin contact, rinse with water for 15 minutes and seek medical advice .

Q. Applications in Scientific Research

Q. What are the emerging applications of this compound in materials science and drug discovery?

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Ru or Ir) in luminescent materials.
  • Pharmaceutical intermediates : Used in kinase inhibitor development (e.g., targeting EGFR or ALK pathways).
  • Polymer synthesis : Incorporates into conjugated polymers for organic electronics .

Properties

IUPAC Name

3-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYFXWKSLUXFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449188
Record name 3-Phenylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13238-38-5
Record name 3-Phenylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add phenylacetylene (0.175 mL, 1.6 mmol), copper (I) iodide (0.028 g, 0.15 mmol) and bis(triphenylphosphine)palladium (II) dichloride (0.051 g, 0.07 mmol) to a solution of 3-bromopyridine (0.140 mL, 1.45 mmol) in degassed triethylamine (6 mL) and stir under nitrogen at 80° C. for 16 h. Cool to room temperature, filter through diatomaceous earth, wash with ethyl acetate, and concentrate. Purify the residue by silica gel chromatography, eluting with 100:0 to 0:100 hexanes:dichlormethane, to give the title compound (91.1 mg, 35%).
Quantity
0.175 mL
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.028 g
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
0.051 g
Type
catalyst
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

The procedure was identical to Example 2, with the exception that 3-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 0.89 mmol (45% yield) of 3-(phenylethynyl)pyridine and no remaining 3-cyanopyridine in the reaction mixture.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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